

A Spectroscopic Showdown: 2-Propylhexanal and Its Isomers Unveiled

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Compound of Interest

Compound Name: **2-Propylhexanal**

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For researchers, scientists, and drug development professionals, a detailed understanding of molecular structure is paramount. This guide provides a comprehensive spectroscopic comparison of **2-propylhexanal** and its isomers, offering insights into their structural nuances through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Experimental data is presented to facilitate objective comparison, alongside detailed methodologies for key analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of **2-propylhexanal** and a selection of its isomers. These aldehydes, while sharing the same molecular formula, exhibit distinct spectral fingerprints that allow for their differentiation.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aldehydic Proton (CHO)	α -Proton (CH)	Other Characteristic Signals
2-Propylhexanal	~9.6 (t)	~2.2 (m)	0.8-1.6 (m, alkyl protons)
2-Methylheptanal	~9.6 (d)	~2.3 (m)	~1.1 (d, α -methyl protons), 0.8-1.6 (m, alkyl protons)
2-Ethylhexanal	~9.6 (t)	~2.1 (m)	0.8-1.7 (m, alkyl protons)
2,2-Dimethylhexanal	~9.5 (s)	-	~1.1 (s, α -dimethyl protons), 0.8-1.5 (m, alkyl protons)

Table 2: ^{13}C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Carbonyl Carbon (C=O)	α -Carbon (CH)	Other Characteristic Signals
2-Propylhexanal	~205	~55	14-40 (alkyl carbons)
2-Methylheptanal	~205	~46	~13 (α -methyl carbon), 14-35 (alkyl carbons)
2-Ethylhexanal	~205	~53	11-30 (alkyl carbons)
2,2-Dimethylhexanal	~206	~46	~23 (α -dimethyl carbons), 14-38 (alkyl carbons)

Table 3: IR Spectroscopic Data (Key Absorption Bands in cm^{-1})

Compound	C=O Stretch	Aldehydic C-H Stretch
2-Propylhexanal	~1730	~2710, ~2810
2-Methylheptanal	~1730	~2715, ~2815
2-Ethylhexanal	~1730	~2710, ~2810
2,2-Dimethylhexanal	~1725	~2705, ~2805

Table 4: Mass Spectrometry Data (Key Fragmentation Patterns, m/z)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions
2-Propylhexanal	142	99, 85, 71, 57, 43
2-Methylheptanal	128	85, 71, 57, 43
2-Ethylhexanal	128	99, 85, 71, 57, 43
2,2-Dimethylhexanal	128	113, 85, 71, 57, 41

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and aid in the design of future experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the aldehydes.

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) is sufficient for routine analysis.

Sample Preparation:

- Dissolve approximately 5-10 mg of the aldehyde sample in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:

- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.

13C NMR Acquisition:

- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 0-220 ppm.
- Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the aldehydes, particularly the carbonyl and aldehydic C-H bonds.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory is commonly used for liquid samples.

Sample Preparation (ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small drop of the neat liquid aldehyde sample directly onto the ATR crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the aldehydes, aiding in structural elucidation.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is a standard setup for volatile compounds like aldehydes.

Gas Chromatography (GC) Conditions:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.
- Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 35-300.
- Scan Speed: 2-3 scans/second.

Signaling Pathways and Biological Relevance

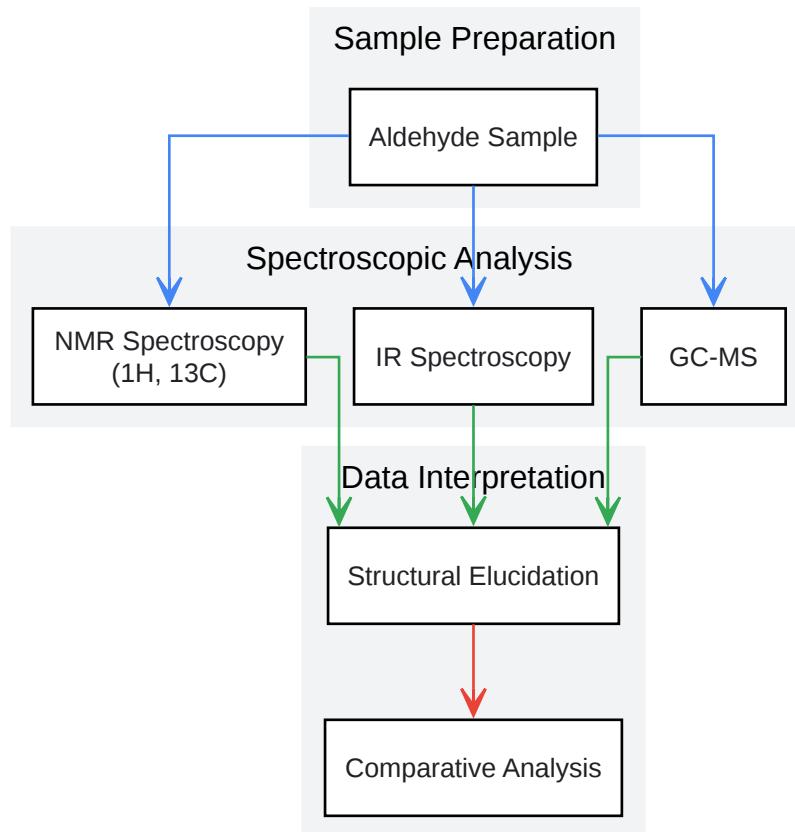
Aliphatic aldehydes, including **2-propylhexanal** and its isomers, are not merely chemical curiosities. They are also products of cellular processes such as lipid peroxidation and can act as signaling molecules, often with cytotoxic effects.^[1] Their accumulation is implicated in various pathological conditions. The cellular response to these aldehydes involves complex signaling networks.

One of the primary defense mechanisms against aldehyde toxicity is their enzymatic detoxification by aldehyde dehydrogenases (ALDHs).^{[2][3]} These enzymes catalyze the oxidation of aldehydes to their corresponding carboxylic acids, which are less reactive. The ALDH-mediated detoxification is a crucial part of cellular homeostasis.

Furthermore, lipid peroxidation-derived aldehydes can activate inflammatory signaling pathways, such as the NF-κB pathway, contributing to cellular damage and disease progression.^{[4][5]} The interaction of these aldehydes with cellular macromolecules can lead to the formation of adducts, disrupting normal cellular function.^{[6][7]}

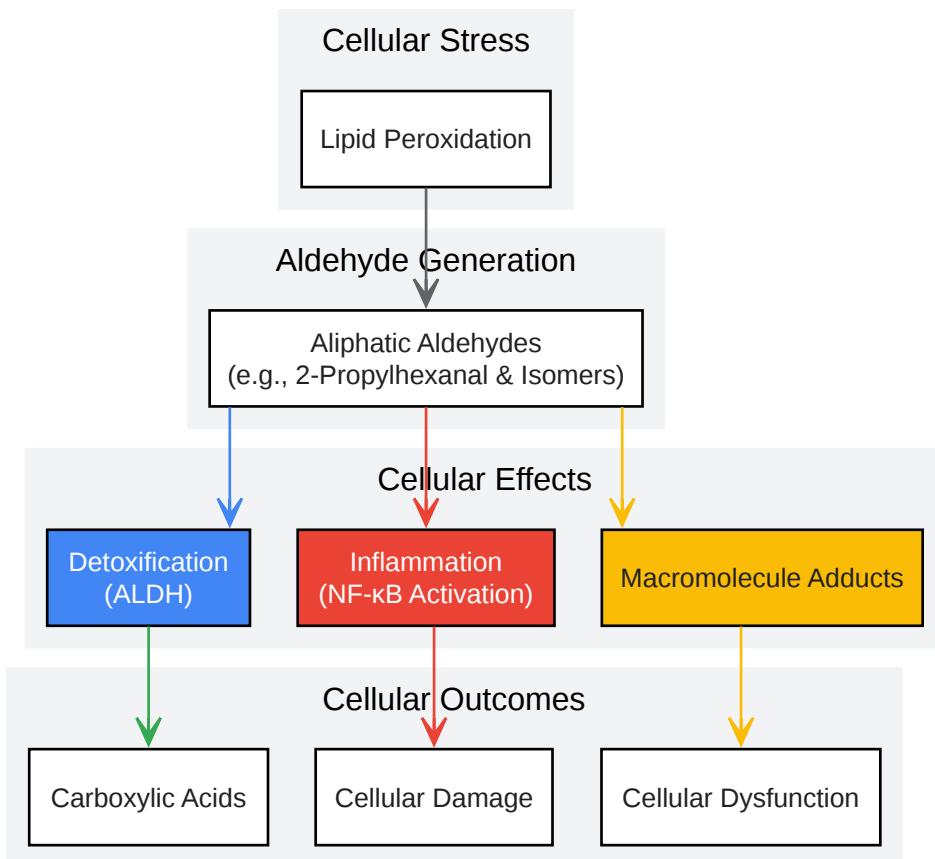
Below are diagrams illustrating the general workflow for spectroscopic analysis and a simplified representation of a key signaling pathway involved in aldehyde metabolism.

General Experimental Workflow for Spectroscopic Analysis

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General workflow for spectroscopic analysis of aldehydes.

Simplified Aldehyde Metabolism and Signaling Pathway

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Simplified pathway of aldehyde metabolism and signaling.

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